![molecular formula C10H7NO2S B076956 5-phenyl-1,3-thiazole-4-carboxylic Acid CAS No. 13743-14-1](/img/structure/B76956.png)
5-phenyl-1,3-thiazole-4-carboxylic Acid
Overview
Description
5-phenyl-1,3-thiazole-4-carboxylic acid is a compound with potential relevance in various chemical and biological studies. Its structural and chemical properties have been examined to understand its synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of 5-phenyl-1,3-thiazole-4-carboxylic acid derivatives can involve multiple steps, including the reaction of aromatic aldehydes with dichloroacetic acid and thiourea, leading to the formation of 2-amino-5-aryl-1,3-thiazole-4-carboxylic acid derivatives (Dulaimy, Kadhim, Attia, & Thani, 2017). The Friedel–Crafts intramolecular cyclization using polyphosphoric acid has been utilized to transform 5-phenylthiazole-4-carboxylic acids into indeno[2,1-d]thiazoles, highlighting a novel route for synthesizing complex heterocyclic structures (Mamedov, Gubaidullin, Nurkhametova, Litvinov, & Levin, 2004).
Molecular Structure Analysis
The crystal and molecular structure of related compounds has been determined by X-ray analysis, providing insight into their geometric and electronic structure. For example, the structure of 5-phenyl-1,2,4-oxadiazole-3-carboxamide, a related compound, has been determined, contributing to the understanding of the thiazole derivative's structural attributes (Viterbo, Calvino, & Serafino, 1980).
Chemical Reactions and Properties
The reactivity and chemical behavior of 5-phenyl-1,3-thiazole-4-carboxylic acid derivatives have been studied, showing how various substituents and conditions affect their reactions and properties. For instance, intramolecular cyclization and interactions with different chemical agents can lead to various heterocyclic assemblies with potential biological activity (Petkevich, Zhukovskaya, Dikusar, Akishina, Kurman, Nikitina, Zaytsev, & Potkin, 2021).
Physical Properties Analysis
The liquid crystalline behaviors and physical properties of thiazole derivatives, including those similar to 5-phenyl-1,3-thiazole-4-carboxylic acid, have been explored, revealing how molecular structure affects phase transitions and material properties (Jaffer, Aldhaif, & Tomi, 2017).
Chemical Properties Analysis
Chemical properties such as hydrogen bonding, solvent effects, and non-linear optical properties of thiazole derivatives are crucial for understanding their behavior in different environments and potential applications in materials science and pharmacology (Tamer, Dege, Avcı, Atalay, Özer İlhan, & Çadir, 2015).
Scientific Research Applications
Corrosion Inhibition : Thiazole-based pyridine derivatives, including those related to 5-phenyl-1,3-thiazole-4-carboxylic acid, have been studied as potential corrosion inhibitors for mild steel. These compounds showed significant inhibition efficiency, which was found to be directly related to concentration and inversely related to temperature. The compounds act as both anodic and cathodic inhibitors, primarily influencing the former, and effectively protect the steel surface. The study provided detailed insights into the thermodynamic parameters for dissolution and adsorption processes, along with quantum chemical parameters indicating the inhibitors' efficiency (Chaitra, Mohana, & Tandon, 2016).
Anti-corrosion and Quantum Chemical Analysis : Further research on thiazole hydrazones, closely related to 5-phenyl-1,3-thiazole-4-carboxylic acid, delved into their anti-corrosion potential for mild steel in acidic media. The study combined thermodynamic, electrochemical, and quantum chemical methods to demonstrate the compounds' effectiveness as mixed-type inhibitors. The compounds were found to decrease corrosion current density and increase charge transfer resistance, with their quantum chemical parameters well correlated with the experimental data (Chaitra, Mohana, Gurudatt, & Tandon, 2016).
Antibacterial Properties : Some derivatives of 5-phenyl-1,3-thiazole-4-carboxylic acid have demonstrated significant antibacterial properties. A study synthesized a series of substituted 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidines and evaluated their antibacterial properties against various strains of bacteria. The majority of the compounds showed increased antibacterial effect compared to Oxytetracycline, indicating their potential as antibacterial agents (Sapijanskaitė-Banevič et al., 2020).
Bioactive and Liquid Crystalline Properties : Certain carboxylic acid derivatives containing the 1,3,4-thiadiazole ring, closely associated with 5-phenyl-1,3-thiazole-4-carboxylic acid, have been synthesized and shown to display liquid crystalline behaviors. These compounds have potential applications in materials science and technology due to their unique properties (Jaffer, Aldhaif, & Tomi, 2017).
properties
IUPAC Name |
5-phenyl-1,3-thiazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)8-9(14-6-11-8)7-4-2-1-3-5-7/h1-6H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIMZWZUYMBFEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359143 | |
Record name | 5-phenyl-1,3-thiazole-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20359143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26658772 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-phenyl-1,3-thiazole-4-carboxylic Acid | |
CAS RN |
13743-14-1 | |
Record name | 5-phenyl-1,3-thiazole-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20359143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-phenyl-1,3-thiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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